molecular formula C96H48Cl2F102P2Pd B1602141 Bis[tris(3-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine]palladium(II) dichloride CAS No. 343343-17-9

Bis[tris(3-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine]palladium(II) dichloride

Cat. No.: B1602141
CAS No.: 343343-17-9
M. Wt: 3378.5 g/mol
InChI Key: HIDVEVKTXQUVSJ-UHFFFAOYSA-L
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Description

Bis[tris(3-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine]palladium(II) dichloride: is a complex organometallic compound that features a palladium center coordinated by two chloride ions and two tris(3-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine ligands. This compound is known for its unique properties, particularly its high stability and reactivity, making it a valuable catalyst in various chemical reactions, especially in fluorous biphase systems.

Properties

IUPAC Name

dichloropalladium;tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C48H24F51P.2ClH.Pd/c2*49-25(50,28(55,56)31(61,62)34(67,68)37(73,74)40(79,80)43(85,86)46(91,92)93)13-10-19-4-1-7-22(16-19)100(23-8-2-5-20(17-23)11-14-26(51,52)29(57,58)32(63,64)35(69,70)38(75,76)41(81,82)44(87,88)47(94,95)96)24-9-3-6-21(18-24)12-15-27(53,54)30(59,60)33(65,66)36(71,72)39(77,78)42(83,84)45(89,90)48(97,98)99;;;/h2*1-9,16-18H,10-15H2;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDVEVKTXQUVSJ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)P(C2=CC=CC(=C2)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=CC(=C3)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.C1=CC(=CC(=C1)P(C2=CC=CC(=C2)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=CC(=C3)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.Cl[Pd]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C96H48Cl2F102P2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50573618
Record name Dichloropalladium--tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)phenyl]phosphane (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

3378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343343-17-9
Record name Dichloropalladium--tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)phenyl]phosphane (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis broadly follows the coordination of palladium(II) chloride with the pre-synthesized tris(3-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine ligand under controlled conditions. The preparation involves two main steps:

  • Step A: Preparation of palladium(II) chloride solution.
  • Step B: Preparation of the phosphine ligand solution.
  • Step C: Controlled mixing of the two solutions to form the palladium complex.

Detailed Preparation Method

Step Procedure Description Conditions Notes
A Dissolve palladium(II) chloride (PdCl2) in hydrochloric acid (HCl) Heat at 40-80°C; HCl amount 2-10 times mass of PdCl2 Ensures complete dissolution of PdCl2
B Dissolve tris(3-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine in anhydrous ethanol Heat at 40-80°C; ethanol 30-50 times mass of PdCl2 Ligand solution prepared separately for stability
C Add palladium solution dropwise to phosphine solution Maintain temperature at 45-80°C; stir for 10-60 minutes Dropwise addition avoids precipitation and promotes complex formation
D Cool, filter, wash with ethanol, and vacuum dry the precipitate Room temperature cooling; vacuum drying Obtains pure bis-phosphine palladium(II) dichloride complex

This method is adapted from the preparation of bis-triphenylphosphine palladium dichloride with modifications to accommodate the bulky perfluorodecyl-substituted phosphine ligands.

Comparative Table of Preparation Parameters

Parameter Typical Range/Value Impact on Product
PdCl2 to HCl ratio 1 : 2–10 (mass basis) Ensures complete PdCl2 dissolution
Ethanol volume (PdCl2) 1–10 times HCl volume for Pd solution; 30–50 times for ligand solution Solubility and reaction medium
Temperature 40–80°C during dissolution and complexation Controls reaction kinetics and product stability
Reaction time 10–60 minutes after mixing Affects yield and purity
Addition method Dropwise addition of Pd solution to ligand solution Prevents premature precipitation
Drying Vacuum drying at room temperature Removes solvents and volatile impurities

Notes on Ligand Synthesis (Prerequisite)

The tris(3-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine ligand itself is synthesized via multi-step organic synthesis involving:

  • Attachment of perfluorodecyl chains to phenyl rings.
  • Subsequent reaction with phosphorus trichloride or related phosphorus reagents to form tris-substituted phosphines.
  • Purification to ensure high fluorine content and ligand purity.

This ligand synthesis is critical as the quality and purity of the ligand directly affect the palladium complex formation.

Chemical Reactions Analysis

Catalytic Role in Stille Coupling Reactions

Stille coupling involves the palladium-catalyzed cross-coupling of organostannanes with organic electrophiles (e.g., aryl halides). This compound facilitates the reaction by stabilizing the palladium center during the catalytic cycle.

Key Mechanistic Steps :

  • Oxidative Addition : The palladium(0) species (generated in situ) reacts with an aryl halide to form a Pd(II) intermediate.

  • Transmetalation : The organostannane transfers its organic group to the Pd(II) center.

  • Reductive Elimination : The coupled product is released, regenerating the Pd(0) catalyst.

The fluorinated phosphine ligands enhance stability under oxidative conditions and improve solubility in fluorinated solvents, enabling biphasic reaction systems for easier catalyst recovery .

Comparative Analysis with Triphenylphosphine Complexes

The triphenylphosphine analogue (PdCl2_2(PPh3_3)2_2) is a well-established catalyst but lacks the fluorinated ligand’s benefits:

  • Electron-Withdrawing Effect : Fluorine atoms increase ligand electronegativity, stabilizing Pd in higher oxidation states.

  • Hydrophobicity : Enhances compatibility with moisture-sensitive reactions.

  • Environmental Resistance : Fluorinated ligands resist degradation under acidic or basic conditions .

Reaction Optimization Parameters

Optimal performance requires specific conditions:

  • Temperature : 80–120°C (thermal stability up to 145°C allows elevated temperatures).

  • Solvent : Fluorinated solvents (e.g., perfluorodecalin) or toluene/water biphasic systems.

  • Base : K2_2CO3_3 or Cs2_2CO3_3 for Suzuki reactions; Et3_3N for Stille couplings.

Typical Yields :

Reaction TypeSubstrate ScopeYield Range (%)
Suzuki-MiyauraAryl bromides, chlorides75–95
Stille CouplingAryl triflates, iodides70–90

Stability and Catalytic Cycle Performance

The compound exhibits robust stability due to:

  • Ligand Steric Bulk : Tris(perfluorodecylphenyl) groups shield the Pd center from deactivation.

  • Oxidative Resistance : Fluorine’s inductive effect mitigates Pd(0) oxidation.

Reusability Data :

  • Cycles : Up to 5 cycles with <10% activity loss in fluorous biphasic systems .

  • Leaching : Pd leaching <0.5 ppm (ICP-MS analysis) .

Scientific Research Applications

Stille Coupling

Stille coupling utilizes this palladium complex to couple organostannanes with various electrophiles. This reaction is particularly useful for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The perfluorinated groups enhance solubility and reactivity in fluorous biphasic systems, allowing for efficient separation and purification processes.

Suzuki Coupling

Similar to Stille coupling, the Suzuki reaction involves the cross-coupling of boronic acids with halides or other electrophiles. The use of bis[tris(3-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine]palladium(II) dichloride has been shown to improve yields and selectivity in various synthetic pathways due to its unique electronic properties imparted by the perfluorodecyl groups.

Case Study 1: Fluorous Biphasic Systems

Research conducted by Rücker et al. demonstrated the effectiveness of using perfluoro-tagged palladium complexes in fluorous biphasic systems for repetitive Stille couplings. The study highlighted that the palladium catalyst could be efficiently recovered and reused without significant loss of activity, showcasing its potential for sustainable chemistry practices .

Case Study 2: Pharmaceutical Synthesis

Another study published in Angewandte Chemie illustrated the application of this palladium complex in synthesizing complex pharmaceutical intermediates. The researchers reported enhanced reaction rates and yields when employing this compound compared to traditional catalysts .

Mechanism of Action

The compound exerts its catalytic effects through the following mechanism:

    Oxidative Addition: The palladium center undergoes oxidative addition with the substrate, forming a palladium(IV) intermediate.

    Transmetalation: The intermediate reacts with the coupling partner, transferring the organic group to the palladium center.

    Reductive Elimination: The palladium(IV) intermediate undergoes reductive elimination, releasing the coupled product and regenerating the palladium(II) catalyst.

Comparison with Similar Compounds

Similar Compounds

  • Bis(triphenylphosphine)palladium(II) dichloride
  • Bis(diphenylphosphinoferrocene)palladium(II) dichloride
  • Bis(tri-o-tolylphosphine)palladium(II) dichloride

Uniqueness

Bis[tris(3-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine]palladium(II) dichloride is unique due to its:

  • Fluorous Ligands : The presence of perfluorodecyl groups enhances its solubility in fluorous solvents, making it highly effective in fluorous biphase systems.
  • High Stability : The compound exhibits exceptional thermal and chemical stability, allowing it to be used under harsh reaction conditions.

Biological Activity

Bis[tris(3-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine]palladium(II) dichloride , often abbreviated as Pd(PPh3)2Cl2 , is a palladium complex notable for its applications in catalysis and potential biological activity. This compound exhibits unique properties due to the presence of perfluorinated alkyl chains, which can influence its interaction with biological systems. This article delves into the biological activity of this compound, examining its mechanisms of action, toxicity, and potential therapeutic applications.

  • Molecular Formula : C96H48Cl2F102P2Pd
  • Molecular Weight : 2,178.73 g/mol
  • Appearance : Powder
  • Melting Point : 175-180 °C

The compound is characterized by its complex structure, which includes multiple fluorinated phenyl groups attached to a palladium center. The fluorination enhances lipophilicity and alters the electronic properties of the molecule, potentially affecting its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Catalytic Activity : The palladium center facilitates various organic transformations, which can lead to the formation of biologically active compounds.
  • Cellular Uptake : The perfluorinated groups may enhance cellular permeability, allowing for increased uptake into cells.
  • Interaction with Biomolecules : The compound may interact with proteins or nucleic acids, potentially leading to modulation of biological pathways.

Toxicity and Safety Profile

The safety profile of this compound indicates several hazards:

  • Acute Toxicity : Classified as harmful if inhaled or ingested (GHS08).
  • Carcinogenic Potential : Evidence suggests potential carcinogenic effects (Carc. 2).
  • Target Organs : Primarily affects the liver and may cause reproductive toxicity (Repr. 1B).

Case Studies and Research Findings

Research has explored the biological implications of this compound in various contexts:

  • A study demonstrated that palladium complexes can inhibit cancer cell proliferation by inducing apoptosis in human myeloid leukemia cells (HL-60) at concentrations as low as 10510^{-5} mol/L, showing a growth inhibition rate between 60% to 90% .
  • Another investigation revealed that modifications in the phosphine ligand structure could enhance the selectivity and efficacy of palladium complexes in anticancer applications .

Comparative Biological Activity Table

Compound NameMechanism of ActionTarget OrganismsToxicity Level
This compoundCatalytic activity; protein interactionHuman cancer cells (HL-60)Acute Toxicity 4
Tris(1,3-dichloro-2-propyl) phosphateEndocrine disruptor; growth inhibitionZebrafishChronic effects on growth

Q & A

Q. Q: What are the critical steps for synthesizing Bis[tris(3-(perfluorodecyl)phenyl)phosphine]palladium(II) dichloride, and how is purity validated?

A:

  • Synthesis Protocol : The ligand precursor, tris(3-(perfluorodecyl)phenyl)phosphine, is synthesized via nucleophilic substitution between 3-bromophenyl derivatives and perfluorodecyl iodide, followed by phosphorylation. Palladium coordination is achieved by reacting PdCl₂ with the ligand in anhydrous THF under inert conditions .
  • Purity Validation :
    • 31P-NMR : Confirms ligand coordination to Pd(II) via shifts in phosphorus chemical environments (e.g., δ ~20–30 ppm for Pd-bound phosphine) .
    • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., Mr ~3378.55) and isotopic patterns .
    • AAS (Atomic Absorption Spectroscopy) : Quantifies palladium content (≥90% purity) .

Basic Catalytic Applications

Q. Q: What cross-coupling reactions are catalyzed by this complex, and what substrates are most reactive?

A:

  • Reaction Scope : Effective in Suzuki-Miyaura and Negishi couplings, particularly for aryl-aryl and aryl-boronate bond formation. Fluorophilic ligands enhance catalyst recovery in fluorous biphase systems .

  • Substrate Compatibility :

    Substrate TypeYield RangeKey Conditions
    Aryl Bromides70–95%THF, 60–80°C, K₂CO₃ base
    Vinyl Triflates65–85%DMF, 100°C, Et₃N

Advanced Reaction Optimization

Q. Q: How do fluorinated ligands influence reaction kinetics and catalyst recyclability?

A:

  • Fluorous Phase Separation : The perfluorodecyl chains enable catalyst recovery via liquid-liquid extraction (e.g., FC-72 solvent), achieving >90% recovery over 5 cycles .
  • Kinetic Impact : Fluorophilic ligands reduce Pd aggregation, maintaining high turnover numbers (TON >10⁴) by stabilizing the active Pd(0) species .
  • Contradictions : Non-fluorinated analogs (e.g., PdCl₂(PPh₃)₂) show faster initial rates but lower recyclability due to irreversible deactivation .

Advanced Characterization of Catalyst Deactivation

Q. Q: What analytical methods identify decomposition pathways in this complex?

A:

  • XPS (X-ray Photoelectron Spectroscopy) : Detects Pd(0) formation (binding energy ~335 eV) vs. Pd(II) (~337 eV) .
  • TEM/EDX : Visualizes Pd nanoparticle formation (5–20 nm) and fluorine depletion in spent catalysts .
  • TGA-MS : Reveals ligand degradation above 200°C, correlating with CO/CO₂ release from fluorocarbon chains .

Safety and Handling

Q. Q: What are the critical safety protocols for handling this palladium complex?

A:

  • Hazard Classification :
    • GHS : Skin/Eye Irritant (Category 2), STOT SE3 (Respiratory Irritation) .
    • Contradictory Data: Some sources report no acute toxicity classification, emphasizing context-dependent risk .
  • Mitigation :
    • Use gloveboxes for air-sensitive steps.
    • Avoid halogenated solvents (e.g., CH₂Cl₂) to prevent ligand displacement .

Methodological Comparison with Analogues

Q. Q: How does this catalyst compare to PdCl₂(PPh₃)₂ in stereoselective couplings?

A:

  • Steric Effects : Bulky perfluorodecyl groups hinder substrate access, reducing enantioselectivity in asymmetric Heck reactions (e.g., 60% ee vs. 85% ee for PdCl₂(PPh₃)₂) .
  • Thermal Stability : Fluorinated ligands enhance stability at >100°C (Tdec ~250°C vs. ~180°C for PPh₃ analogs) .

Advanced Solvent and Additive Screening

Q. Q: Which solvent systems maximize catalytic efficiency while enabling fluorous phase separation?

A:

  • Optimal Solvents :

    SolventPolarity (ET₃₀)Fluorophilic CompatibilityYield (%)
    THF/FC-7237.4High92
    DMF/Perfluorohexane43.8Moderate78
  • Additives : Tetrabutylammonium bromide (TBAB) improves solubility of aryl chlorides (TON increases by 3×) .

Mechanistic Insights

Q. Q: What experimental evidence supports the Pd(0)/Pd(II) cycle in fluorinated systems?

A:

  • Cyclic Voltammetry : Redox potentials shift by +0.2 V vs. non-fluorinated analogs, indicating stabilized Pd(II) .
  • In Situ IR : Detects Pd–C stretching modes (490–520 cm⁻¹) during oxidative addition .

Contradictory Data Resolution

Q. Q: How can researchers reconcile discrepancies in reported catalytic activity across studies?

A:

  • Key Variables :
    • Ligand/Pd ratio (optimal 3:1 vs. 2:1) .
    • Moisture sensitivity: Fluorinated ligands are hygroscopic, requiring rigorous drying (<50 ppm H₂O) .
  • Standardization : Use internal benchmarks (e.g., Suzuki coupling of 4-bromotoluene) for cross-study comparisons .

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